![molecular formula C9H10BNO4 B1457113 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1266084-47-2](/img/structure/B1457113.png)
3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol
Descripción general
Descripción
3,3-Dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol, also known as DNB-1, is an organic compound belonging to the family of 1,2-oxaboroles. It is a colourless solid that is insoluble in water and soluble in organic solvents. This compound has attracted attention due to its potential use as a bioactive molecule in various scientific research applications.
Aplicaciones Científicas De Investigación
3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol has been studied for its potential applications in the fields of biochemistry and pharmacology. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This has led to its use as a potential therapeutic agent in the treatment of Alzheimer’s disease. In addition, 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol has been studied for its potential use as an inhibitor of the enzyme phospholipase A2, which is involved in the production of inflammatory mediators.
Mecanismo De Acción
The mechanism of action of 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is not yet fully understood. However, it is thought to bind to the active site of acetylcholinesterase, inhibiting its activity. This leads to an increase in the levels of acetylcholine in the brain, which can help to improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
In vitro studies have shown that 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is capable of inhibiting the enzyme acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This can have a positive effect on memory and learning, as well as the ability to focus and concentrate. In addition, 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol has been shown to have an anti-inflammatory effect, due to its ability to inhibit the enzyme phospholipase A2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol in laboratory experiments is its ability to inhibit acetylcholinesterase. This makes it a useful tool for studying the effects of acetylcholine on the brain. However, there are some limitations to the use of 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol in laboratory experiments. For example, the compound is insoluble in water, making it difficult to use in aqueous solutions. In addition, the compound is only stable for a short period of time, meaning that it must be used quickly after synthesis.
Direcciones Futuras
There are a number of potential future directions for research into 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol. These include further studies into its mechanism of action, as well as its potential use as a therapeutic agent in the treatment of Alzheimer’s disease and other neurological disorders. In addition, further research could be conducted into the compound’s potential anti-inflammatory effects, as well as its ability to inhibit phospholipase A2. Finally, further studies could be conducted into the potential applications of 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol in other areas, such as agriculture and food science.
Propiedades
IUPAC Name |
1-hydroxy-3,3-dimethyl-6-nitro-2,1-benzoxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO4/c1-9(2)7-4-3-6(11(13)14)5-8(7)10(12)15-9/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNRAMHQIFHFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)[N+](=O)[O-])C(O1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


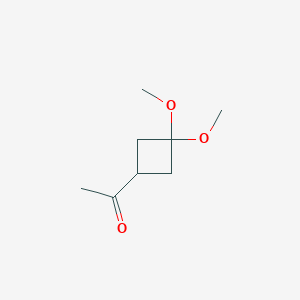
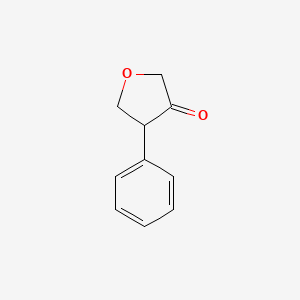

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1457038.png)
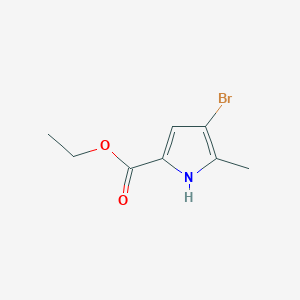
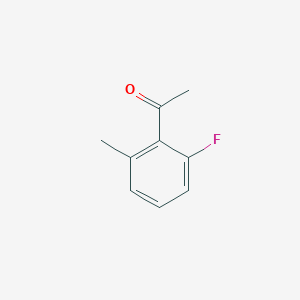
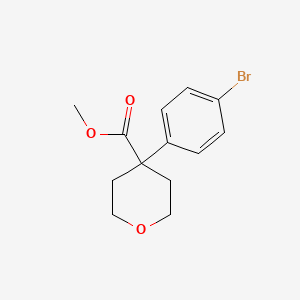
![[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate](/img/structure/B1457046.png)

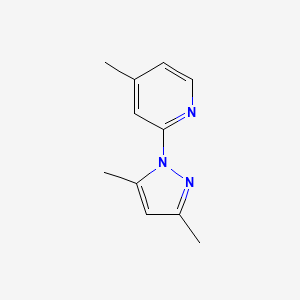
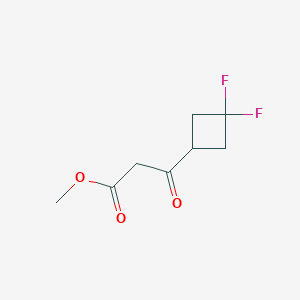
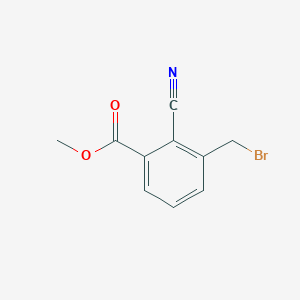
![Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457053.png)